2-(4-chlorophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a methylfuran moiety linked through an acetohydrazide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 4-chlorophenoxyacetohydrazide: This intermediate is prepared by reacting 4-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 5-methylfurfural in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- 5-chloro-2-(4-chlorophenoxy)phenol
- 2-(4-chlorophenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a chlorophenoxy group and a methylfuran moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13ClN2O3 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-2-5-13(20-10)8-16-17-14(18)9-19-12-6-3-11(15)4-7-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
UJQSNNLMUBXCNI-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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